6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Description
Properties
IUPAC Name |
6-tert-butyl-3-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-5-11-6-8-12(9-7-11)13(24)10-26-17-21-20-16-19-15(25)14(18(2,3)4)22-23(16)17/h6-9H,5,10H2,1-4H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRSBFQERAYGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one typically involves multiple steps. One common method starts with the alkylation of tert-butyl-7-amino-3-tert-butyl-8-R1-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazin-6-carboxylates with alkyl halides. This is followed by the nucleophilic substitution reaction with alkanethiols in the presence of a base catalyst . The reaction conditions often require prolonged heating and the use of anhydrous solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify the triazolotriazine core.
Common Reagents and Conditions
Oxidation: mCPBA is commonly used for the oxidation of the sulfanyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides and alkanethiols are typical reagents for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Reduced Triazolotriazines: Resulting from reduction reactions.
Substituted Triazolotriazines: Produced through nucleophilic substitution.
Scientific Research Applications
6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its stability and reactivity can be exploited in the design of new materials with specific properties.
Biological Studies: The compound can be used to study various biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
The structural diversity of triazolo-fused heterocycles underscores their versatility in drug discovery. The target compound’s anti-microbial activity positions it as a candidate for further optimization, while fluorinated derivatives () may serve as intermediates for CNS or anti-inflammatory agents. Future studies should explore structure-activity relationships (SAR) to correlate substituent patterns with efficacy.
Methodological Notes:
Biological Activity
6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one (CAS No. 896298-38-7) is a synthetic compound that belongs to the class of triazolotriazines. Its unique structure includes a tert-butyl group and a sulfanyl group, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O2S |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | 6-tert-butyl-3-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- A screening assay identified novel anticancer compounds through multicellular spheroid models, suggesting that this class of compounds can effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazolotriazines have been reported to possess antibacterial and antifungal properties due to their ability to interfere with microbial growth mechanisms. The sulfanyl group may enhance this activity by facilitating interactions with microbial enzymes or receptors.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell metabolism or bacterial growth.
- Receptor Modulation : It may interact with cellular receptors involved in signaling pathways that regulate cell survival and proliferation.
Case Studies
Several case studies have highlighted the biological efficacy of triazolotriazines:
- Study on Anticancer Activity : A study demonstrated that compounds with similar scaffolds showed IC50 values in the low micromolar range against various cancer types .
- Antimicrobial Screening : Research indicated that derivatives of triazolotriazines displayed significant inhibition against Gram-positive and Gram-negative bacteria .
Applications in Medicinal Chemistry
Given its promising biological activity:
- Drug Development : The compound is being explored for its potential as an antimicrobial and anticancer agent.
- Research Tool : It can be utilized in biological studies to explore pathways related to cancer progression and microbial resistance.
Q & A
Q. Table 1. Key Synthetic Parameters for Triazinone Derivatives
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Core Formation | Reflux in ethanol, 12h | 60–75% | |
| Cyclization | POCl₃ catalysis, 90°C, 8h | 70–85% | |
| Recrystallization | Ethanol, 0–4°C | >95% purity |
Q. Table 2. Computational Tools for Triazinone Research
| Tool | Application | Example Use Case |
|---|---|---|
| COSMOtherm | Solubility prediction | Optimize recrystallization |
| Gaussian 16 | DFT-based reactivity analysis | HOMO/LUMO mapping |
| AutoDock Vina | Target binding simulations | DHFR inhibition modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
